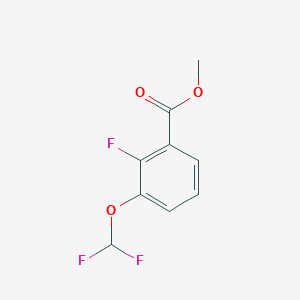

Methyl 3-(difluoromethoxy)-2-fluorobenzoate

Description

Methyl 3-(difluoromethoxy)-2-fluorobenzoate (CAS: 1195768-19-4, molecular formula: C₁₄H₁₀F₃NO₄S, molecular weight: 345.29 g/mol) is a fluorinated aromatic ester featuring a difluoromethoxy (–OCF₂H) group at position 3 and a fluorine atom at position 2 on the benzoate ring. This compound serves as a critical intermediate in synthesizing Dabrafenib, a kinase inhibitor used to treat melanoma and non-small cell lung cancer . Its structural complexity, including the sulfonamide and fluorine substituents, enhances its pharmacological relevance by improving target specificity and metabolic stability.

Propriétés

IUPAC Name |

methyl 3-(difluoromethoxy)-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8(13)5-3-2-4-6(7(5)10)15-9(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFVPSLNBSLJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Methyl 3-amino-2-fluorobenzoate

A common precursor is methyl 3-amino-2-fluorobenzoate, synthesized by esterification of 3-amino-2-fluorobenzoic acid with methanol in the presence of thionyl chloride under reflux conditions.

- Reaction conditions: 3-amino-2-fluorobenzoic acid is dissolved in methanol; thionyl chloride is added dropwise at 0 °C, followed by refluxing for 12 hours.

- Work-up: The reaction mixture is concentrated, extracted with ethyl acetate, washed with sodium bicarbonate, dried, and concentrated.

- Yield: Quantitative (near 100%) yield of methyl 3-amino-2-fluorobenzoate as a pale-white solid.

- Analytical data: LC/MS confirms molecular ion consistent with C8H8FNO2 (M+H)+ at 170.16 (observed 169.9).

This intermediate is crucial for further functional group transformations leading to the difluoromethoxy substitution.

Esterification to Methyl Ester

If starting from the acid form, methylation is typically achieved by:

- Reaction with methanol and thionyl chloride, as described for methyl 3-amino-2-fluorobenzoate.

- Alternatively, esterification under acidic conditions with methanol and catalytic acid.

Representative Detailed Procedure for a Related Intermediate

A detailed procedure for methyl 3-[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate (a related fluorinated intermediate) involves:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Methyl 3-amino-2-fluorobenzoate (50 g) dissolved in dichloromethane (250 mL), cooled to 15 °C | - | Stirred and cooled |

| 2 | Pyridine (26.2 mL, 1.1 eq) added at 15 °C | - | Base to scavenge HCl |

| 3 | 2,6-Difluorobenzenesulfonyl chloride (39.7 mL, 1.0 eq) added dropwise, temperature kept <25 °C | - | Sulfonylation reaction |

| 4 | Stirred overnight at 20-25 °C | - | Completion of reaction |

| 5 | Work-up: Addition of ethyl acetate, removal of dichloromethane by distillation, aqueous washes, heating to dissolve solids | - | Purification steps |

| 6 | Concentration and recrystallization with cyclohexane reflux, cooling to 0 °C | 91% | Solid product isolated |

This method demonstrates the careful temperature control and work-up required for high yield and purity in fluorinated aromatic synthesis.

Summary Table of Preparation Methods and Conditions

Research Findings and Considerations

- The selective fluorination and difluoromethoxy substitution require careful control of reaction conditions to avoid side reactions due to the high reactivity of fluorinated intermediates.

- Esterification with thionyl chloride and methanol is a robust method yielding high purity methyl esters.

- Sulfonylation and nucleophilic substitution methods provide routes to introduce fluorinated substituents, including difluoromethoxy groups, though direct literature on this compound is limited.

- Purification often involves solvent extraction, washing with aqueous solutions to remove inorganic byproducts, and recrystallization to achieve high purity.

The preparation of this compound involves multi-step synthesis starting from fluorinated benzoic acid derivatives, with key steps including esterification, introduction of amino or sulfonyl groups, and nucleophilic substitution to install the difluoromethoxy group. While direct detailed synthetic protocols for this exact compound are scarce, analogous fluorinated aromatic compounds provide valuable methodologies emphasizing controlled reaction conditions, use of thionyl chloride for esterification, and base-mediated nucleophilic substitution for difluoromethoxy incorporation.

If further experimental details or specific reagents for the difluoromethoxy group installation become available, those would refine the synthesis protocol. Current knowledge integrates patent literature and peer-reviewed studies on related fluorinated aromatic compounds to provide a professional and authoritative overview.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(difluoromethoxy)-2-fluorobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and difluoromethoxy groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: The presence of halogen atoms allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can result in the formation of various substituted benzoates.

Applications De Recherche Scientifique

Methyl 3-(difluoromethoxy)-2-fluorobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the development of advanced materials and agrochemicals.

Mécanisme D'action

The mechanism of action of Methyl 3-(difluoromethoxy)-2-fluorobenzoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .

Comparaison Avec Des Composés Similaires

Substituent Variations in Fluorobenzoate Derivatives

Several methyl fluorobenzoate derivatives share structural similarities but differ in substituent patterns, leading to distinct physicochemical and functional properties:

Key Observations:

- Halogen Effects: Bromine substituents in Methyl 3,6-dibromo-2-fluorobenzoate introduce steric bulk and alter electronic properties, making it more reactive in cross-coupling reactions compared to fluorine-containing analogs .

- Simpler Analogs: Methyl 3-fluorobenzoate lacks the difluoromethoxy and sulfonamide groups, resulting in lower molecular weight and reduced pharmacological utility .

Functional Group Comparisons

- Sulfonamide vs. Sulfonylurea: Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester, CAS: 74223-64-6), which contain a triazine ring and sulfonylurea bridge for herbicidal activity , the target compound’s sulfonamide group enhances hydrogen-bonding capacity, favoring interactions with biological targets like kinases .

- Difluoromethoxy vs. Trifluoromethoxy: The –OCF₂H group in the target compound offers moderate electronegativity and lipophilicity, whereas trifluoromethoxy (–OCF₃) groups (e.g., in Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) provide greater metabolic stability but higher synthetic complexity .

Stability and Reactivity

- Fluorine Effects: Fluorine atoms in the target compound reduce electron density on the aromatic ring, increasing resistance to electrophilic substitution compared to non-fluorinated analogs .

- Synthetic Routes: The compound is synthesized via multi-step reactions involving sulfonylation and fluorination, whereas analogs like Methyl 3-(6-(difluoromethoxy)-1H-benzo[d]imidazol-2-ylthio)-1H-indole-4-carboxylate require heterocyclic coupling steps .

Solubility and Bioavailability

- Lipophilicity: The difluoromethoxy group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability compared to hydrophilic derivatives like Methyl 3-hydroxybenzoate (logP ≈ 1.5) .

- Molecular Weight: Higher molecular weight analogs (e.g., 465.42 g/mol in ) may face challenges in drug formulation due to reduced solubility.

Activité Biologique

Methyl 3-(difluoromethoxy)-2-fluorobenzoate is a fluorinated compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring, which enhances its lipophilicity and biological activity. The presence of difluoromethoxy and fluoro substituents can significantly impact the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of fluorine atoms and the methoxy group. The synthetic route often utilizes starting materials such as methyl 3-amino-2-fluorobenzoate, which undergoes various transformations including alkylation and substitution reactions to yield the final product.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against a range of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are critical for understanding the compound's potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

These results suggest that the compound could serve as a lead for developing new antimicrobial therapies, particularly against resistant strains.

Antiproliferative Effects

In addition to its antimicrobial activity, this compound has been evaluated for its antiproliferative effects on cancer cell lines. Studies have shown that it can inhibit the proliferation of various cancer cells, including those from breast and lung cancers.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 45 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Case Studies

- In Vivo Studies : In a recent study involving animal models, this compound was administered to evaluate its efficacy against tumor growth. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

- Comparative Studies : Comparative studies with other fluorinated compounds have shown that this compound exhibits superior biological activity due to its unique fluorine substitutions. This has been highlighted in research focusing on structure-activity relationships (SAR), where variations in substituent groups were correlated with changes in biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interaction with Membrane Lipids : Its lipophilic nature allows it to integrate into cellular membranes, disrupting normal function and leading to cell death.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to its antiproliferative effects.

Q & A

What are the optimal synthetic routes for Methyl 3-(difluoromethoxy)-2-fluorobenzoate in laboratory settings?

Basic Research Question

Methodological Answer:

The synthesis typically involves two key steps: (1) introducing the difluoromethoxy group to a fluorobenzoic acid precursor and (2) esterification.

- Step 1: Start with 3-hydroxy-2-fluorobenzoic acid. React with chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., K₂CO₃ in DMF) to substitute the hydroxyl group with difluoromethoxy (-OCF₂H). This step mirrors protocols for synthesizing 3-(difluoromethoxy)benzoic acid derivatives .

- Step 2: Esterify the resulting acid with methanol using H₂SO₄ as a catalyst. Alternatively, use methyl iodide (CH₃I) with a base like triethylamine in anhydrous THF.

Challenges: - Regioselectivity: Ensure the difluoromethoxy group is introduced at the 3-position and fluorine at the 2-position.

- Purity: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) to avoid byproducts like over-alkylation.

References:

How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Basic Research Question

Methodological Answer:

- ¹⁹F NMR: Two distinct signals for the difluoromethoxy group (-OCF₂H) at δ ~-80 to -85 ppm (J = ~240 Hz) and the aromatic fluorine at δ ~-110 ppm. Compare with 3-fluoro-4-methylbenzoic acid derivatives for positional validation .

- ¹H NMR: A singlet for the methyl ester (δ ~3.9 ppm) and aromatic protons (δ ~7.0–7.5 ppm).

- IR: Strong C=O stretch at ~1720 cm⁻¹ (ester) and C-F stretches at ~1100–1250 cm⁻¹.

- HRMS: Exact mass calculated for C₉H₇F₃O₃: 232.0352 (M+H⁺). Use ESI+ mode for ionization .

Validation: Cross-check with computational simulations (DFT) for ¹H/¹⁹F chemical shifts to resolve ambiguities.

References:

How do electronic effects of the difluoromethoxy and fluorine substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?

Advanced Research Question

Methodological Answer:

- Electron-Withdrawing Effects: The fluorine at the 2-position and difluoromethoxy (-OCF₂H) at the 3-position create a strong electron-deficient aromatic ring, activating it toward NAS.

- Steric Hindrance: The bulky difluoromethoxy group may slow meta-substitution but favor para-substitution relative to the fluorine.

Experimental Design: - Compare reaction rates with methyl 3-methoxy-2-fluorobenzoate (replace -OCF₂H with -OCH₃) to isolate electronic effects.

- Use kinetic studies (e.g., UV-Vis monitoring) with nucleophiles like hydroxide or amines in DMSO.

Data Interpretation: Lower activation energy for NAS in the difluoromethoxy derivative compared to methoxy analogs due to enhanced electrophilicity.

References:

What strategies resolve contradictory data in HPLC purity analysis of this compound?

Advanced Research Question

Methodological Answer:

Scenario: Discrepancies in peak retention times or co-elution of impurities.

Solutions:

- Column Optimization: Use a Purospher® STAR RP-18 column (3 μm, 150 mm × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (40:60 to 10:90 over 20 min). This resolves polar byproducts like unreacted acid or hydrolysis products .

- Spiking Experiments: Add synthetic impurities (e.g., 3-(difluoromethoxy)benzoic acid) to confirm retention times.

- LC-MS Coupling: Identify low-abundance impurities via exact mass matching (e.g., m/z 216 for hydrolyzed acid).

Validation: Triplicate runs with internal standards (e.g., methyl 4-fluorobenzoate) to ensure reproducibility.

References:

How can computational chemistry predict the metabolic stability of this compound?

Advanced Research Question

Methodological Answer:

Approach:

Metabolite Prediction: Use software like Schrödinger’s Metabolism Module or GLORYx to identify potential oxidation/hydrolysis sites. Likely targets: ester group hydrolysis or difluoromethoxy defluorination.

DFT Calculations: Compute bond dissociation energies (BDEs) for C-F bonds in -OCF₂H. Lower BDEs (~70 kcal/mol) suggest susceptibility to enzymatic cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.